molecular formula C19H17F2N6O B15133890 CID 156588657

CID 156588657

Cat. No.: B15133890
M. Wt: 383.4 g/mol
InChI Key: NSOZGOFHXKEHCV-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 156588657” is a chemical substance registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156588657 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and reaction conditions are typically documented in scientific literature and patents. For instance, one common method involves the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate . This intermediate can then be further processed to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

CID 156588657 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The specific conditions, such as temperature, pressure, and solvent, would depend on the desired reaction and the nature of the compound.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form. Substitution reactions would result in the formation of new compounds with different functional groups.

Scientific Research Applications

CID 156588657 has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: It may have applications in biological studies, such as enzyme inhibition or protein binding studies.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of CID 156588657 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 156588657 include those with similar chemical structures or functional groups. Examples of similar compounds might include other phenylacetic acid derivatives or compounds with similar substituents.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chemical properties and potential applications. This could include its specific reactivity, stability, or biological activity, which makes it particularly valuable for certain research or industrial applications.

Properties

Molecular Formula

C19H17F2N6O

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C19H17F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10H,6-7,11H2,(H2,22,28)(H,24,25,26)

InChI Key

NSOZGOFHXKEHCV-UHFFFAOYSA-N

Canonical SMILES

C1[C](CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F

Origin of Product

United States

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